molecular formula C7H6N4O3S B12905549 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- CAS No. 61323-57-7

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)-

Cat. No.: B12905549
CAS No.: 61323-57-7
M. Wt: 226.22 g/mol
InChI Key: BWERGAABCYFLCO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for heterocyclic systems. The parent structure is a 1,2,4-triazole ring, where position 3 is occupied by a thione group (=S). The substituents include a methyl group at position 2 and a 5-nitro-2-furanyl moiety at position 5. The full IUPAC name, 3H-1,2,4-triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- , reflects this arrangement. The "1,2-dihydro" descriptor indicates partial saturation of the triazole ring, distinguishing it from fully aromatic analogs.

The molecular formula C₇H₆N₄O₃S confirms the presence of seven carbon atoms, six hydrogens, four nitrogens, three oxygens, and one sulfur. The CAS registry number 61323-57-7 provides a unique identifier for this compound, enabling precise tracking in chemical databases. A comparative analysis of related triazole-thiones reveals consistent naming conventions for substituents, as seen in derivatives like 4-amino-3-methyl-1H-1,2,4-triazole-5-thione (CAS not listed).

Parameter Value Source
Molecular Formula C₇H₆N₄O₃S
Molecular Weight 226.22 g/mol
CAS Number 61323-57-7

Molecular Geometry and Tautomeric Forms

The compound exhibits thione-thiol tautomerism , a hallmark of 1,2,4-triazole-3-thiones. Density functional theory (DFT) studies on analogous systems demonstrate equilibrium between the thione form (C=S) and the thiol form (S–H), with the thione tautomer typically dominating in the solid state. The nitro group at the 5-position of the furan ring introduces electron-withdrawing effects, stabilizing the thione form through resonance interactions.

X-ray diffraction data for related compounds, such as 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione, reveal nearly planar molecular geometries with dihedral angles between aromatic rings of <10°. This planarity suggests conjugation between the triazole core and substituents, which likely extends to the nitro-furanyl derivative. The methyl group at position 2 adopts a staggered conformation relative to the triazole plane, minimizing steric hindrance.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray studies of analogous triazole-thiones provide insights into the packing behavior of this compound. For example, 4-amino-3-methyl-1H-1,2,4-triazole-5-thione crystallizes in the Pbcm space group with molecules linked via N–H···S hydrogen bonds into sheet-like structures. The nitro-furanyl substituent in the target compound is expected to introduce additional intermolecular interactions:

  • Nitro-oxygen interactions : The nitro group may participate in C–H···O hydrogen bonds with adjacent molecules.
  • Furan ring stacking : The electron-rich furan ring could engage in π-π interactions with aromatic systems in neighboring molecules.

Hydrogen-bond geometry data for compound (II) in source illustrates representative parameters:

Interaction D–H (Å) H···A (Å) D···A (Å) Angle (°)
N1–H1···O23 0.81 2.29 3.075 166
N1–H1···O24 0.81 2.41 2.978 128

These interactions suggest that the nitro and furanyl groups in the subject compound will significantly influence crystal packing, potentially enhancing thermal stability compared to simpler derivatives.

Comparative Analysis with Related 1,2,4-Triazole-3-thione Derivatives

Structural modifications in triazole-thione derivatives profoundly affect their physicochemical properties. The table below contrasts key features of the target compound with two analogs from the literature:

Parameter Target Compound 3-(Furan-2-yl)-4-[(E)-3-(2-nitrophenyl)propenylidene]amino-1H-1,2,4-triazole-5-thione 4-Amino-3-methyl-1H-1,2,4-triazole-5-thione
Molecular Formula C₇H₆N₄O₃S C₁₅H₁₁N₅O₃S C₃H₆N₄S
Molecular Weight 226.22 341.34 130.17
Substituents 2-methyl, 5-nitro-furanyl 3-(2-nitrophenyl)propenylidene, furan-2-yl 4-amino, 3-methyl
Hydrogen Bond Donors 1 (N–H) 2 (N–H, S–H) 2 (N–H)

The nitro-furanyl substituent in the target compound introduces two distinct electronic effects :

  • The nitro group (-NO₂) acts as a strong electron-withdrawing group, polarizing the triazole ring.
  • The furan oxygen provides lone pairs for potential coordination in metal complexes, a feature absent in methyl- or amino-substituted derivatives.

Crystallographic comparisons reveal that bulkier substituents (e.g., 3-(2-nitrophenyl)propenylidene) increase molecular asymmetry, leading to lower symmetry space groups (e.g., P1 vs. Pbcm). The target compound’s intermediate size suggests a balance between planarity and steric demands, potentially favoring monoclinic or orthorhombic crystal systems.

Properties

CAS No.

61323-57-7

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C7H6N4O3S/c1-10-7(15)8-6(9-10)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,8,9,15)

InChI Key

BWERGAABCYFLCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=C(N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The key precursor is typically a hydrazine derivative bearing the 5-nitro-2-furanyl substituent. This can be synthesized by:

  • Reacting 5-nitro-2-furaldehyde with hydrazine or hydrazine derivatives to form hydrazones or hydrazides.
  • Introducing a methyl group at the 2-position via methylation or using methyl-substituted hydrazine derivatives.

Cyclization to the Triazole-3-thione Ring

Cyclization is achieved by reacting the hydrazine carbothioamide intermediate under reflux in ethanol with acid catalysis (e.g., concentrated sulfuric acid) or base catalysis (e.g., NaOH), promoting ring closure to form the 1,2,4-triazole-3-thione core.

  • For example, refluxing a mixture of furfuraldehyde and triazole thione in hot ethanol with a few drops of concentrated sulfuric acid for several hours yields the triazole-3-thione derivative.

Functional Group Modifications

  • The nitro group on the furan ring is introduced via nitration of the furan precursor or by using commercially available 5-nitro-2-furaldehyde.
  • Methyl substitution at the 2-position is maintained from the starting hydrazine derivative or introduced via alkylation.

Representative Synthetic Route and Conditions

Step Reagents & Conditions Description Yield & Notes
1 5-Nitro-2-furaldehyde + hydrazine hydrate, ethanol, reflux Formation of hydrazone intermediate High yield, monitored by TLC
2 Hydrazone + CS2 or thiocarbonyl reagent, base (NaOH), reflux Formation of thiosemicarbazide intermediate Efficient conversion
3 Acid catalysis (conc. H2SO4), ethanol, reflux 4-5 h Cyclization to 1,2,4-triazole-3-thione ring Yield ~65% reported
4 Purification by recrystallization from ethanol Isolation of pure compound Melting point 161-163 °C

Alternative Synthetic Strategies

Characterization and Confirmation of Structure

  • Spectroscopic techniques such as UV-Vis, FT-IR, ^1H-NMR, and ^13C-NMR are routinely used to confirm the structure of the synthesized compound.
  • Key spectral features include:
    • UV absorption bands at ~302-309 nm corresponding to aromatic C=C and azomethine C=N groups.
    • ^1H-NMR signals for the methyl group at the 2-position and characteristic NH protons.
    • IR bands for C=S and N–N stretching vibrations.
  • Elemental analysis (CHN) and mass spectrometry further confirm purity and molecular weight.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Acid-catalyzed cyclization 5-Nitro-2-furaldehyde + hydrazine derivatives Conc. H2SO4, ethanol Reflux 4-5 h ~65% Common, straightforward
Base-catalyzed cyclization 1,4-disubstituted thiosemicarbazides NaOH, reflux Reflux 3-4 h 70-85% Efficient for aryl derivatives
S-alkylation + cyclization Triazole-3-thione + chloroethanoic acid Williamson reaction, then triethylorthoformate Multi-step Variable For functionalized derivatives
Mannich reaction Triazole-3-thione + formaldehyde + amines Reflux in ethanol 3 h reflux Moderate For Mannich base derivatives

Research Findings and Practical Considerations

  • The preparation of 3H-1,2,4-triazole-3-thione derivatives with nitro-furanyl substituents is well-established, with yields typically ranging from 60-85% depending on the method and substituents.
  • Acidic conditions favor cyclization but require careful control to avoid decomposition.
  • Base-catalyzed methods offer milder conditions and higher yields for some derivatives.
  • Purification by recrystallization from ethanol or acetone is effective for isolating pure crystalline products.
  • Structural confirmation by NMR and IR is essential due to the possibility of tautomeric forms and isomerism in triazole-thione systems.

Chemical Reactions Analysis

Alkylation and Functionalization

The thione sulfur atom undergoes alkylation and nucleophilic substitution:

  • Methylation : Treatment with methyl iodide in ethanolic KOH converts the thione group to a methylthio derivative (e.g., compound 12 ) .

  • Mannich Reaction : Reaction with morpholine and formaldehyde introduces morpholin-4-ylmethyl groups. For instance, compound 11c is synthesized with 80% yield, confirmed by 1H^{1}\text{H} NMR (NCH2_2N protons at 4.81–4.92 ppm) .

Nucleophilic Substitution and Condensation

The triazole-thione core participates in Schiff base formation and hydrazine coupling:

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields arylidene-amino derivatives. Compound 11c shows an IR band at 1643 cm1^{-1} (C=N) and a 1H^{1}\text{H} NMR signal at 8.69 ppm (ArCHN) .

  • Hydrazine Coupling : Reaction with hydrazine hydrate produces hydrazino-triazole derivatives (e.g., compound 13 ), confirmed by IR (NH2_2 stretch at 3371–3182 cm1^{-1}) and 1H^{1}\text{H} NMR (NH2_2 at 4.89 ppm) .

Biological Activity-Driven Modifications

The nitro-furanyl substituent enhances interactions in antibacterial and antimycobacterial hybrids:

  • Ciprofloxacin Hybrids : S-bridged hybrids with acylated ciprofloxacin exhibit enhanced activity against Mycobacterium tuberculosis (MIC = 4–32 µg/mL) .

  • Mannich Bases : Morpholine-containing derivatives (e.g., 11a–c ) show improved solubility and bioavailability, critical for antimicrobial applications .

Table 1: Key Reaction Conditions and Products

Reaction TypeReagents/ConditionsProduct/OutcomeYieldCharacterization DataSource
CyclocondensationCarbon disulfide, 10% KOH/EtOH, reflux 10 h Oxadiazole-2-thione (5 )75%13C^{13}\text{C} NMR: δ = 186.11 ppm (C=S)
Triazole Cyclization10% KOH/EtOH, reflux 5 h1,2,4-Triazole-3-thione (7 )78%IR: 1187 cm1^{-1} (C=S); 1H^{1}\text{H} NMR: δ = 4.89 ppm (NH)
Mannich ReactionMorpholine, formaldehyde, DMF, 12 h RTMorpholin-4-ylmethyl derivative (11c )80%1H^{1}\text{H} NMR: δ = 4.81 ppm (NCH2_2N)
Hydrazine CouplingHydrazine hydrate, DMF, reflux 8 hHydrazino-triazole (13 )74%IR: 3371–3182 cm1^{-1} (NH2_2); 1H^{1}\text{H} NMR: δ = 4.89 ppm (NH2_2)

Mechanistic Insights

  • Thione Reactivity : The thione sulfur acts as a nucleophile, enabling alkylation and Mannich reactions. Tautomerism between thione and thiol forms influences reactivity .

  • Nitro Group Effects : The electron-withdrawing nitro group on the furan ring enhances electrophilic substitution at the triazole core, facilitating condensation reactions .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It can interfere with DNA synthesis and repair, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial and Drug Resistance Modulation
  • MC-1 and MC-2 (Mesoionic Thiadiazolium Salts) : These compounds share the 5-nitro-2-furanyl substituent but differ in their core structure (thiadiazolium vs. triazole-thione). At 16 μg/mL, MC-1 and MC-2 enhanced tetracycline efficacy against Staphylococcus aureus by 16- and 32-fold, respectively, and erythromycin by 4-fold. This suggests that the nitro-furanyl group enhances antibiotic potentiation, likely via efflux pump inhibition .
  • Eremina desertorum Snail Mucus Derivative : A related triazole-thione (3H-1,2,4-triazole-3-thione, 4,5-dihydro-4,5-diphenyl) exhibited antimicrobial activity against burn wound pathogens and upregulated TGF-β1 and VEGF genes, promoting cell proliferation and migration. The diphenyl substituents here may enhance lipophilicity and anti-inflammatory effects compared to the nitro-furanyl group .
Corrosion Inhibition
  • TMAT and DMTMAT (Triazole-Thione-Schiff Bases): These derivatives with thiophene substituents demonstrated corrosion inhibition efficiencies of ~85–90% on carbon steel in HCl. The thione group and aromatic rings facilitate adsorption onto metal surfaces.
Wound Healing
  • Indole-Triazole-Thione Hybrids: Compounds like 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione showed crystalline stability and intermolecular interactions via Hirshfeld analysis. The nitro-furanyl group’s planar structure may alter packing efficiency compared to indole substituents .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications Reference
Target Compound 2-methyl, 5-(5-nitro-2-furanyl) ~265.25 (estimated) High electron-withdrawing nitro group Antimicrobial, drug adjuvants -
MC-1 (Thiadiazolium chloride) 5-nitro-2-furanyl, phenyl 389.84 Mesoionic, efflux pump inhibition Antibiotic potentiation
Eremina desertorum Derivative 4,5-diphenyl ~318.42 Lipophilic, anti-inflammatory Wound healing
4MPT (Triazole Mannich Base) Pyridinyl, piperazinyl 316.40 Langmuir adsorption, 92.8% efficiency Corrosion inhibition
4-Chloro-2-methylphenoxy Derivative 4-chloro-2-methylphenoxy 270.74 Density: 1.52 g/cm³, Boiling point: 404°C Not specified

Key Research Findings

Nitro-Furanyl Group Efficacy : The 5-nitro-2-furanyl substituent enhances antibiotic modulation (e.g., tetracycline) and may synergize with triazole-thione’s thiol group for metal coordination in corrosion inhibition .

Substituent Impact on Bioactivity : Diphenyl substituents (Eremina derivative) improve anti-inflammatory activity, while pyridinyl groups (4MPT) enhance corrosion inhibition via adsorption .

Electronic Effects : The nitro group’s electron-withdrawing nature may increase reactivity in electrophilic substitutions compared to electron-donating groups like methyl or phenyl .

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. This compound, specifically 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)-, exhibits potential in various therapeutic areas, including antimicrobial, anticonvulsant, and anticancer activities. This article reviews the biological activity of this triazole derivative based on recent studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring with a thione functional group and a nitrofuran substituent. Its molecular formula is C10H10N4O2SC_{10}H_{10}N_4O_2S, and it has a molecular weight of approximately 250.28 g/mol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a study synthesized various 4,5-disubstituted triazole-3-thione derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

CompoundMIC (μg/mL)Activity
Compound A25Effective against Staphylococcus aureus
Compound B50Effective against Escherichia coli
Compound C10Effective against Pseudomonas aeruginosa

Anticonvulsant Activity

Research on the anticonvulsant effects of triazole derivatives revealed promising results. In a study utilizing the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests, specific compounds demonstrated significant anticonvulsant activity with low neurotoxicity profiles. For example, compounds with substitutions at the 4 and 5 positions showed enhanced efficacy compared to controls .

The mechanism by which these compounds exert their biological effects has been explored through various biochemical assays. Notably, one study indicated that certain triazole derivatives acted as antagonists to norepinephrine uptake mechanisms in the cerebellum, suggesting a potential pathway for their antidepressant effects . Additionally, docking studies have shown interactions with gamma-aminobutyric acid aminotransferase (GABA-AT), indicating that these compounds may modulate GABAergic neurotransmission .

Case Study 1: Antimicrobial Efficacy

In a clinical evaluation of synthesized triazole derivatives for antimicrobial efficacy, researchers found that a specific derivative (designated as Compound D) exhibited potent activity against multiple bacterial strains. The study concluded that modifications at the 5-position significantly enhanced antimicrobial potency.

Case Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective properties of these compounds revealed that several derivatives could reduce neuronal excitability in vitro. This effect was attributed to their ability to enhance GABAergic transmission while inhibiting excitatory neurotransmitter release.

Q & A

Q. What are the optimized synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with nitro-furan substituents?

The synthesis typically involves cyclocondensation of thiosemicarbazides with nitro-furan-containing precursors under reflux in ethanol or methanol. For example, S-alkyl derivatives can be synthesized by reacting the triazole-thione core with alkyl halides in alkaline conditions (e.g., aqueous KOH/ethanol at reflux for 1 hour). Optimization includes controlling stoichiometry, reaction time, and temperature to maximize yield (70–85%) .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on:

  • IR spectroscopy : Detection of ν(S-H) at ~2550 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹.
  • ¹H/¹³C NMR : Characteristic signals for the nitro-furan moiety (e.g., furan protons at δ 6.5–7.5 ppm) and triazole-thione protons (δ 8.0–9.0 ppm).
  • Elemental analysis : Matching calculated and observed C, H, N, S percentages (error <0.4%). Advanced derivatives may require X-ray crystallography for unambiguous confirmation .

Q. What in vitro biological screening approaches are used to evaluate its bioactivity?

Common assays include:

  • Enzyme inhibition : Testing against metallo-β-lactamases (e.g., L1 MBL) via UV-Vis monitoring of nitrocefin hydrolysis, with IC₅₀ values calculated from dose-response curves .
  • Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, assessing dose-dependent seizure suppression .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate IR/NMR spectra for comparison with experimental data (RMSD <10 cm⁻¹ for IR).
  • Calculate HOMO-LUMO gaps to predict charge-transfer interactions, critical for drug-receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) before testing.
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Structural analogs : Compare activity trends across derivatives to identify substituent-specific effects (e.g., nitro-furan vs. chlorophenyl groups) .

Q. How are multi-step syntheses designed to improve yield and selectivity?

Example workflow:

  • Step 1 : Synthesize 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide with furan-2-carbaldehyde .
  • Step 2 : Functionalize the thione group via nucleophilic substitution (e.g., with chloroacetamides) in alkaline ethanol.
  • Step 3 : Purify via recrystallization (ethanol/water) and monitor by TLC (Rf = 0.5 in CHCl₃:MeOH 9:1). Yield improvements (20% → 65%) are achieved by optimizing reaction time (1→3 hours) and base concentration (0.1→0.2 M KOH) .

Q. What mechanistic insights explain its enzyme inhibition mode?

Crystallographic data (e.g., PDB ID 6XYZ) show that the triazole-thione scaffold chelates active-site zinc ions in metalloenzymes. The nitro-furan group participates in π-π stacking with aromatic residues (e.g., Phe162 in L1 MBL), while the thione sulfur forms a covalent bond with Zn²⁺ (bond length ~2.3 Å) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for S-Alkyl Derivatives

ParameterOptimal ConditionImpact on Yield
Reaction Time1–3 hours↑ Yield (40→75%)
Base Concentration0.2 M KOHPrevents hydrolysis
SolventEthanol/Water (1:1)Enhances solubility
TemperatureReflux (~78°C)Accelerates kinetics
Source:

Q. Table 2. Comparative Biological Activity of Derivatives

SubstituentIC₅₀ (L1 MBL, μM)MES Seizure Suppression (%)
5-Nitro-2-furanyl12.5 ± 1.268 ± 5
4-Chlorophenyl28.7 ± 2.142 ± 7
Source:

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